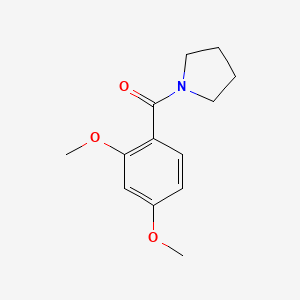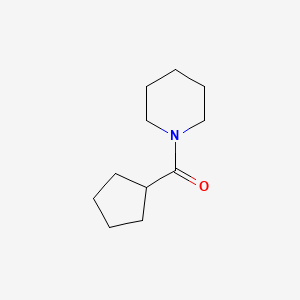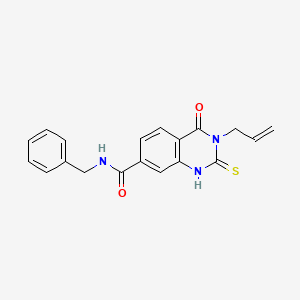
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid, also known as MTSC, is a synthetic compound that has been studied for its potential use in scientific research. MTSC is a benzofuran derivative that has shown promise in various applications due to its unique chemical structure. In
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid is still not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinase. It has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and sensitize cancer cells to radiation therapy. 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results. However, one limitation is that the mechanism of action is still not fully understood, which may make it difficult to interpret certain results.
Zukünftige Richtungen
There are several future directions for 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid research. One direction is to further investigate its potential use in cancer treatment, including its use as an adjuvant therapy with radiation therapy. Another direction is to investigate its potential use in neurodegenerative disease research, including its use as a neuroprotective agent and cognitive enhancer. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid and its potential use in other scientific research applications.
Synthesemethoden
The synthesis of 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid involves the reaction of 3-methyl-2-benzofuran-1,4-dione with thiomorpholine-4-sulfonamide in the presence of a base. The resulting product is a white crystalline powder that is soluble in certain organic solvents. This synthesis method has been optimized to yield high purity and high yield of 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid has been studied for its potential use in various scientific research applications. One of the most promising applications is in cancer research. 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid has also been studied for its potential use in neurodegenerative disease research. It has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid has also been shown to improve cognitive function in animal models of traumatic brain injury.
Eigenschaften
IUPAC Name |
3-methyl-5-thiomorpholin-4-ylsulfonyl-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-9-11-8-10(2-3-12(11)20-13(9)14(16)17)22(18,19)15-4-6-21-7-5-15/h2-3,8H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLOAHRXHMOCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCSCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)

![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)


![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)


![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)


![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)